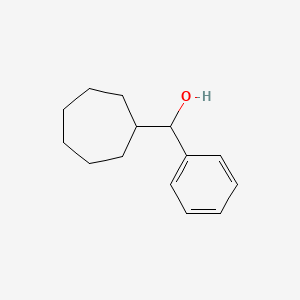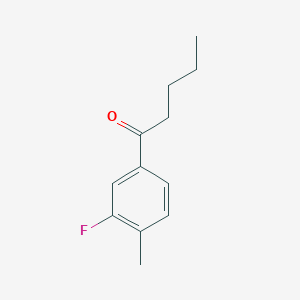
1-(3,5-Difluorophenyl)heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)heptan-1-one is an organic compound with the molecular formula C13H16F2O It is characterized by the presence of a heptanone backbone substituted with a 3,5-difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-difluorobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Difluorophenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed:
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Derivatives with various substituents replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenyl)heptan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3,5-Difluorophenyl)heptan-1-one exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoroacetophenone: Similar in structure but with an acetophenone backbone.
1-(3,5-Difluorophenyl)ethanone: Another related compound with a shorter carbon chain.
Uniqueness: 1-(3,5-Difluorophenyl)heptan-1-one is unique due to its heptanone backbone, which provides different chemical properties and reactivity compared to shorter-chain analogs. The presence of two fluorine atoms on the phenyl ring also contributes to its distinct characteristics, such as increased stability and specific reactivity patterns.
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)heptan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c1-2-3-4-5-6-13(16)10-7-11(14)9-12(15)8-10/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEONRARHRCAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7871627.png)
![1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7871633.png)
